Batefenterol is a novel, first-in-class bronchodilator with dual pharmacological activity. [] It acts as both a muscarinic antagonist (MABA) and a β2-adrenergic receptor agonist. [] This dual activity makes it a potential treatment for chronic obstructive pulmonary disease (COPD). [] In a phase 2b trial, batefenterol demonstrated significant improvements in lung function compared to placebo and numerically greater improvements compared to salmeterol after 4 weeks of dosing in patients with moderate to severe COPD. []
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5